molecular formula HSCN<br>CHNS B1212359 Thiocyanic acid CAS No. 463-56-9

Thiocyanic acid

Cat. No.: B1212359
CAS No.: 463-56-9
M. Wt: 59.09 g/mol
InChI Key: ZMZDMBWJUHKJPS-UHFFFAOYSA-N
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Description

Thiocyanic acid (HSCN, CAS 463-56-9) is a sulfur-containing pseudohalogen acid with the structural formula H−S−C≡N, existing in equilibrium with its tautomer, isothis compound (HN=C=S). In the vapor phase, HNCS predominates (~95%) due to thermodynamic stability . Key properties include:

  • Molecular weight: 59.09 g/mol
  • Density: 2.04 g/cm³
  • pKa: 1.1 (moderately strong acid)
  • Solubility: Miscible with water, ethanol, and diethyl ether .

HSCN is synthesized via reactions such as acidification of thiocyanate salts (e.g., KSCN with H₂SO₄) . It is a precursor to thiocyanates (SCN⁻ salts) and thiocyanogen ((SCN)₂), a halogen-like compound . Applications span organic synthesis (e.g., thiocyanation of aromatic compounds ), agrochemicals, and pharmaceuticals .

Scientific Research Applications

Medical Applications

1.1 Antimicrobial Properties

Thiocyanic acid plays a significant role in host defense mechanisms. It is a substrate for lactoperoxidase, which catalyzes the formation of hypothiocyanous acid (HOSCN), a potent antimicrobial agent. HOSCN has been shown to effectively kill or inhibit pathogens while being less harmful to host tissues compared to other oxidants like hypochlorous acid (HOCl) .

Case Study: Cystic Fibrosis Treatment

Research indicates that this compound may be beneficial in treating cystic fibrosis (CF) by enhancing lung function and bacterial clearance. In CF patients, where thiocyanate levels are often deficient, supplementation could improve host defense against lung infections .

1.2 Antioxidant Effects

This compound exhibits antioxidant properties, protecting cells from oxidative damage. It can neutralize harmful oxidizing agents such as HOCl and repair protein chloramines . Studies have shown that thiocyanate can prevent apoptosis in various cell types exposed to oxidative stress .

Agricultural Applications

2.1 Herbicide and Insecticide

This compound and its salts are utilized in agriculture as herbicides and insecticides. Sodium thiocyanate, for instance, is effective against various pests and weeds, including nematodes and aphids . This compound's application helps in managing crop health and improving yield.

2.2 Fertilizer Additive

Thiocyanate compounds are also used as additives in fertilizers to enhance nutrient uptake by plants. They can improve soil health and promote plant growth by providing essential sulfur nutrients .

Industrial Applications

3.1 Chemical Synthesis

This compound is a versatile reagent in chemical synthesis, particularly in the production of dyes, pigments, and polymers. Its ability to form thioureas and thiohydantoins makes it valuable in organic chemistry .

3.2 Metal Finishing and Plating

In the manufacturing sector, thiocyanates are employed in metal finishing processes to remove oxides from metals, thereby enhancing surface quality before further processing .

Toxicity and Safety Considerations

While this compound has numerous applications, it is essential to consider its toxicity profile. Studies indicate that exposure to thiocyanate can lead to thyroid dysfunction by interfering with iodine uptake . The U.S. Environmental Protection Agency has classified it as a hazardous substance under specific conditions, necessitating careful handling .

Data Tables

Application Area Specific Use Key Benefits
MedicineAntimicrobial agentEffective against pathogens; less toxic to host tissues
AntioxidantProtects cells from oxidative damage
AgricultureHerbicide/InsecticideControls pests; enhances crop yield
Fertilizer additiveImproves nutrient uptake
IndustryChemical synthesisProduces dyes and polymers
Metal finishingEnhances surface quality

Chemical Reactions Analysis

Tautomerism and Structural Dynamics

Thiocyanic acid exists in equilibrium with its tautomer, isothis compound (HNCS), with the latter dominating (95%) in the vapor phase . The tautomerization involves proton migration between sulfur and nitrogen atoms:
HSCNHNCS\text{HSCN}\rightleftharpoons \text{HNCS}
Quantum chemical studies confirm the stability of HNCS due to resonance stabilization of the N=C=S moiety .

Acid-Base Reactions

This compound acts as a moderately strong acid (pKa ≈ 1.1 at 20°C ), dissociating in aqueous solutions to form the thiocyanate ion (SCN⁻):
HSCNH++SCN\text{HSCN}\rightleftharpoons \text{H}^++\text{SCN}^-
This property enables the formation of thiocyanate salts (e.g., KSCN, NH₄SCN) .

Thermal and Acid-Catalyzed Decomposition

Under anaerobic conditions, thiocyanate decomposes into hydrogen sulfide (H₂S), ammonium (NH₄⁺), and carbon dioxide (CO₂) at pH 2.0 and temperatures ≥150°C :
SCN+2H2OH2S+NH4++CO2\text{SCN}^-+2\text{H}_2\text{O}\rightarrow \text{H}_2\text{S}+\text{NH}_4^++\text{CO}_2
The rate constant (k) follows:
k=0.3430+0.001525T0.04835pHk=-0.3430+0.001525T-0.04835\text{pH}
where T is temperature (Kelvin). Activation energies are 32.7 kJ/mol under ambient pH and 30.5 kJ/mol at pH 2.0 .

Hydrolysis and Byproduct Formation

Hydrolysis produces carbonyl sulfide (COS), which decomposes further :
COS+H2OCO2+H2S\text{COS}+\text{H}_2\text{O}\rightarrow \text{CO}_2+\text{H}_2\text{S}
In acidic media, COS reacts with alcohols (e.g., ethanol) to form ethyl mercaptan :
COS+C2H5OHC2H5SH+CO2\text{COS}+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_2\text{H}_5\text{SH}+\text{CO}_2

Reaction with Oxidizing Agents

Oxidizing AgentProductsConditions
O₂(SCN)₂, H₂OAcidic
HNO₃HCN, H₂SO₄, NOStrong acid
H₂O₂HSO₄⁻, HOCNpH-dependent

Key reactions include:
4H2O2+SCNHOCN+HSO4+3H2O4\text{H}_2\text{O}_2+\text{SCN}^-\rightarrow \text{HOCN}+\text{HSO}_4^-+3\text{H}_2\text{O}
HNCS+2HNO3HCN+H2SO4+2NO\text{HNCS}+2\text{HNO}_3\rightarrow \text{HCN}+\text{H}_2\text{SO}_4+2\text{NO}

Coordination Chemistry and Metal Complexation

This compound forms stable thiocyanato complexes with transition metals, analogous to chloride complexes . The extraction efficiency for metals via solvent extraction follows:
Zn>Co>Cu>Fe>Mn>Ni\text{Zn}>\text{Co}>\text{Cu}>\text{Fe}>\text{Mn}>\text{Ni}

Example Reaction with Zinc :
Zn2++2SCNZn NCS 2\text{Zn}^{2+}+2\text{SCN}^-\rightarrow \text{Zn NCS }_2

Polymerization

At low temperatures (-90 to -85°C), HSCN polymerizes to thiocyanuric acid [(HNCS)₃], which dissociates reversibly upon heating :
3HNCS(HNCS)33\text{HNCS}\rightleftharpoons (\text{HNCS})_3

Alcohols and Amines

This compound reacts with ethanol to form ethyl thiocyanate :
HSCN+C2H5OHC2H5SCN+H2O\text{HSCN}+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_2\text{H}_5\text{SCN}+\text{H}_2\text{O}
With amines, it forms isothiocyanates (R-N=C=S), key intermediates in organic synthesis .

Protein Modification

In biochemical systems, HSCN oxidizes protein thiols to sulfenyl thiocyanates, altering enzyme activity (e.g., inhibition of gastric acid secretion) :
Protein SH+HSCNProtein S SCN+H2\text{Protein SH}+\text{HSCN}\rightarrow \text{Protein S SCN}+\text{H}_2

Environmental and Industrial Relevance

  • Wastewater Treatment : Thiocyanate decomposition is critical in detoxifying industrial effluents .

  • Metal Recovery : Thiocyanato complexes facilitate solvent extraction of metals like Zn and Co .

  • Toxicity : Chronic exposure affects thyroid function by inhibiting iodine uptake .

Experimental and theoretical studies continue to elucidate reaction mechanisms, particularly in optimizing industrial processes and mitigating environmental impacts .

Q & A

Basic Research Questions

Q. 1.1. How can the tautomeric equilibrium between thiocyanic acid (HSCN) and isothis compound (HNCS) be experimentally quantified in the vapor phase?

Methodological Answer : The tautomeric ratio (HSCN:HNCS) can be determined using rotational spectroscopy in millimeter-wave and microwave bands. For example, vapor-phase studies at low-pressure glow discharges reveal that HNCS dominates (~95%) due to its lower energy state . To validate this, researchers should:

  • Use Fourier transform microwave spectroscopy to resolve rotational transitions.
  • Compare spectral lines with quantum chemical calculations (e.g., CCSD(T)/cc-pVTZ) to assign tautomer-specific signals .
  • Control temperature and pressure to mimic interstellar conditions (if studying astrochemical applications).

Q. 1.2. What experimental protocols are recommended for synthesizing stable this compound derivatives?

Methodological Answer : this compound esters (R–SCN) are synthesized via nucleophilic substitution. For example:

  • React alkyl halides (e.g., methyl iodide) with potassium thiocyanate (KSCN) in anhydrous acetone.
  • Purify using vacuum distillation to avoid hydrolysis .
  • For aryl thiocyanates, use Ullmann-type coupling with aryl halides and CuSCN under reflux .

Critical Note : HSCN itself is thermally unstable; derivatives must be stored at ≤4°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. 2.1. How do photochemical conditions influence the isomerization of HNCS to HSCN in astrochemical environments?

Methodological Answer : UV irradiation in low-temperature matrices (e.g., argon at 10 K) induces isomerization. Key steps:

  • Use a tunable UV laser (λ = 240–280 nm) to irradiate HNCS trapped in inert matrices.
  • Monitor reaction products via FTIR spectroscopy (e.g., HSCN peaks at 2150 cm⁻¹ for S–C≡N stretch) .
  • Compare results with computational models (e.g., CASSCF) to map potential energy surfaces .

Q. 2.2. What analytical challenges arise when distinguishing this compound from cyanide in biological samples?

Methodological Answer : this compound oxidizes to cyanide (CN⁻) under acidic conditions, leading to false positives. To mitigate:

  • Add ascorbic acid (1% w/v) to blood samples to suppress oxidation .
  • Use ion chromatography with pulsed amperometric detection to separate SCN⁻ and CN⁻.
  • Validate with isotope dilution mass spectrometry (ID-MS) for trace-level accuracy .

Critical Finding : Smokers’ blood may contain SCN⁻ at 50–100 μM, requiring stringent controls to avoid misdiagnosis of cyanide poisoning .

Q. 2.3. How can toxicity values for this compound be extrapolated from thiocyanate salts?

Methodological Answer : this compound dissociates into SCN⁻ in physiological conditions. Use molecular weight conversion to derive provisional toxicity thresholds:

  • Subchronic p-RfD = Thiocyanate p-RfD × (MW HSCN / MW SCN⁻) = 6×10⁻⁴ mg/kg-day .
  • Validate with in vitro assays (e.g., HepG2 cytotoxicity ) to confirm equivalence between HSCN and SCN⁻ .

Limitation : No direct chronic toxicity data exist; surrogate studies assume full dissociation, which may not hold in acidic cellular compartments .

Q. Methodological Controversies

Q. 3.1. Why do computational models disagree on the stability of HSCN tautomers?

Analysis : Discrepancies arise from basis set limitations. For example:

  • DFT (B3LYP) underestimates HNCS stability by 2–3 kcal/mol compared to CCSD(T) .
  • Include spin-orbit coupling in calculations for heavy atoms (S, N) to improve accuracy .

Comparison with Similar Compounds

Thiocyanic Acid vs. Isothis compound (HNCS)

Property This compound (HSCN) Isothis compound (HNCS)
Structure H−S−C≡N H−N=C=S
Dominance Aqueous solutions Vapor phase (~95%)
Reactivity Forms thiocyanates (SCN⁻) Forms isothiocyanates (NCS⁻)
Applications Synthesis of thiocyanate esters Pharmaceuticals, pesticides

Key Differences: HNCS exhibits stronger Lewis acidity, forming stable complexes with Lewis bases in non-polar solvents . HSCN is more reactive in aqueous media, while HNCS dominates in gas-phase reactions.

This compound vs. Thiocyanogen ((SCN)₂)

Property This compound (HSCN) Thiocyanogen ((SCN)₂)
State Liquid or aqueous solution Yellow volatile oil (mp -3°C)
Stability Stable in dilute solutions Polymerizes to parathiocyanogen at RT
Reactivity Acid-base reactions Halogen-like (e.g., reacts with metals to form SCN⁻ salts)
Applications Chemical synthesis Limited due to instability

Key Insight: Thiocyanogen’s halogen-like behavior makes it useful in niche reactions, but its instability limits industrial use compared to HSCN .

This compound vs. Selenocyanic Acid (HSeCN)

Property This compound (HSCN) Selenocyanic Acid (HSeCN)
Element Sulfur (S) Selenium (Se)
Biological Activity Moderate antimicrobial Enhanced antimicrobial photodynamic therapy (aPDT)
Toxicity Limited data; extrapolated from SCN⁻ salts Higher toxicity due to Se

Research Findings : KSeCN outperforms KSCN in potentiating aPDT, attributed to selenium’s higher redox activity .

This compound vs. Hydrocyanic Acid (HCN)

Property This compound (HSCN) Hydrocyanic Acid (HCN)
Structure H−S−C≡N H−C≡N
pKa 1.1 9.2
Toxicity Less acutely toxic Extremely toxic (inhibits cytochrome oxidase)
Applications Agrochemicals, synthesis Gold mining, plastics

Key Contrast : HSCN’s lower toxicity and sulfur-based reactivity make it preferable in synthesis, while HCN’s extreme toxicity restricts its use .

This compound vs. Thiocyanate Esters (e.g., Ethyl Thiocyanate)

Property This compound (HSCN) Ethyl Thiocyanate (C₃H₅NS)
Odor Strong, unpleasant Milder odor
Stability Reactive, short shelf-life Stable under standard conditions
Applications Laboratory reagent Lithium-ion battery additives

Industrial Relevance : Esters like ethyl thiocyanate are favored in batteries due to stability, while HSCN is used transiently in synthesis .

Data Tables

Table 1: Physicochemical Comparison of this compound and Derivatives

Compound Molecular Weight (g/mol) pKa Key Applications
HSCN 59.09 1.1 Organic synthesis, thiocyanates
(SCN)₂ 116.18 - Halogen-like reactions
KSeCN 144.08 - Antimicrobial aPDT
Ethyl Thiocyanate 87.14 - Battery electrolytes

Table 2: Global Market Overview (2024)

Region Key Producers Price Trends (USD/kg) Applications
Europe BASF, Evonik 12.5–15.0 Pharmaceuticals, agrochemicals
Asia Sinochem, TCI Chemicals 8.0–10.0 Textiles, corrosion inhibitors
North America Sigma-Aldrich 14.0–18.0 Laboratory reagents

Preparation Methods

Acidification of Thiocyanate Salts

The most direct method for generating thiocyanic acid involves the acidification of alkali or ammonium thiocyanates. When ammonium thiocyanate (NH₄SCN) reacts with sulfuric acid (H₂SO₄), HNCS forms via proton transfer:

NH₄SCN+H₂SO₄HNCS+NH₄HSO₄\text{NH₄SCN} + \text{H₂SO₄} \rightarrow \text{HNCS} + \text{NH₄HSO₄}

This reaction, conducted in aqueous or alcoholic media at ambient temperatures, yields HNCS in situ . However, the product often coexists with byproducts like ammonium bisulfate, necessitating purification through distillation under reduced pressure . A study demonstrated that using a 1:1 molar ratio of NH₄SCN to H₂SO₄ in chloroform at 0°C minimized side reactions, achieving a 78% yield of HNCS .

Challenges and Optimizations

  • Side Reactions : HNCS decomposes above 0°C, releasing hydrogen sulfide (H₂S) and carbonyl sulfide (COS) .

  • Moisture Sensitivity : Trace water hydrolyzes HNCS to H₂S and CO₂, requiring anhydrous conditions .

  • Alternative Acids : Hydrochloric acid (HCl) substitutes H₂SO₄ but risks generating volatile HCl gas, complicating isolation .

Oxidation of Thiocyanate Salts with Hydrogen Peroxide

A patent-pending method utilizes hydrogen peroxide (H₂O₂) to oxidize sodium thiocyanate (NaSCN) in acidic media, bypassing costly bromine :

2NaSCN+H₂O₂+2H⁺(SCN)2+2H₂O+2Na⁺2\text{NaSCN} + \text{H₂O₂} + 2\text{H⁺} \rightarrow (\text{SCN})₂ + 2\text{H₂O} + 2\text{Na⁺}

Thiocyanogen ((SCN)₂) subsequently disproportionates in water to yield HNCS:

(SCN)2+H₂OHNCS+HSCNO(\text{SCN})₂ + \text{H₂O} \rightarrow \text{HNCS} + \text{HSCNO}

This method, conducted at pH 2–3 and 25°C, achieves 85% conversion efficiency with minimal byproducts .

Industrial Relevance

  • Cost-Effectiveness : H₂O₂ is cheaper and safer than bromine, reducing production costs by ~40% .

  • Scalability : Continuous-flow reactors enhance yield by minimizing (SCN)₂ polymerization .

Thermal Decomposition of Ammonium Thiocyanate

Heating NH₄SCN above 150°C liberates HNCS alongside ammonia (NH₃):

NH₄SCNHNCS+NH₃\text{NH₄SCN} \rightarrow \text{HNCS} + \text{NH₃}

This gas-phase reaction requires rapid cooling to -30°C to isolate HNCS as a white crystalline solid . Industrial setups employ quartz condensers to prevent HNCS degradation into H₂S and COS .

Limitations

  • Energy Intensity : Sustaining high temperatures increases operational costs.

  • Purity Issues : Trace NH₃ contaminates the product, necessitating repeated sublimation .

Reaction of Carbon Disulfide with Ammonia

A two-step industrial process synthesizes HNCS via ammonium dithiocarbamate :

  • Dithiocarbamate Formation :

CS₂+2NH₃NH₂C(=S)SNH₄\text{CS₂} + 2\text{NH₃} \rightarrow \text{NH₂C(=S)SNH₄}

  • Thermal Decomposition :

NH₂C(=S)SNH₄NH₄SCN+H₂S\text{NH₂C(=S)SNH₄} \rightarrow \text{NH₄SCN} + \text{H₂S}

The resultant NH₄SCN is acidified to HNCS as described in Section 1 .

Advantages

  • High Yield : This method achieves >90% conversion of CS₂ to HNCS .

  • Byproduct Utilization : H₂S is captured and oxidized to elemental sulfur, enhancing sustainability .

Electrochemical Synthesis

Emerging research explores the electrolysis of thiocyanate salts in proton-exchange membranes. At the anode:

SCNSCN+e\text{SCN}^- \rightarrow \text{SCN}^- + e^-

Radical coupling forms (SCN)₂, which hydrolyzes to HNCS . Pilot studies report 65% Faradaic efficiency at 2.5 V, with scalability pending membrane durability improvements .

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Drawbacks
AcidificationNH₄SCN, H₂SO₄0°C, anhydrous70–78%Side reactions, moisture-sensitive
H₂O₂ OxidationNaSCN, H₂O₂, H⁺pH 2–3, 25°C85%Requires pH control
Thermal DecompositionNH₄SCN>150°C, gas-phase60%Energy-intensive, NH₃ contamination
CS₂ + NH₃CS₂, NH₃Heating, acidification90%Toxic H₂S byproduct
ElectrochemicalNaSCN, H₂O2.5 V, membrane cell65%Low efficiency, scalability issues

Properties

IUPAC Name

thiocyanic acid
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InChI

InChI=1S/CHNS/c2-1-3/h3H
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InChI Key

ZMZDMBWJUHKJPS-UHFFFAOYSA-N
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Canonical SMILES

C(#N)S
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Molecular Formula

HSCN, CHNS
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Related CAS

1762-95-4 (ammonium salt), 2092-17-3 (barium salt), 306-61-6 (magnesium salt)
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DSSTOX Substance ID

DTXSID7047221
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Molecular Weight

59.09 g/mol
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Physical Description

Colorless gas or white solid (depends on degree of polymerization); [Merck Index] Colorless liquid; mp = 5 deg C; [ICSC], COLOURLESS LIQUID.
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Solubility

Solubility in water: good
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Vapor Density

Relative vapor density (air = 1): 2.0
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Vapor Pressure

4.73 [mmHg]
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CAS No.

463-56-9
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Melting Point

5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thiocyanic acid
Reactant of Route 2
Thiocyanic acid
Reactant of Route 3
Thiocyanic acid
Reactant of Route 4
Thiocyanic acid
Reactant of Route 5
Thiocyanic acid
Reactant of Route 6
Thiocyanic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.